(R)-RuCl[(p-cymene)(BINAP)]Cl (CAS 145926-28-9) is a well-defined, cationic Ruthenium(II) pre-catalyst featuring a chiral (R)-BINAP diphosphine ligand and a p-cymene arene ligand. It is primarily used in asymmetric hydrogenation and transfer hydrogenation reactions, particularly for the enantioselective reduction of functionalized ketones to produce chiral secondary alcohols. As a pre-formed, solid complex, it offers a distinct procurement and handling profile compared to multi-component, in-situ generated catalyst systems.
Procurement of a substitute often involves either using the opposite enantiomer or generating the catalyst in-situ from precursors like [RuCl2(p-cymene)]2 and (R)-BINAP. Using the (S)-enantiomer is not a viable substitute as it yields the opposite product enantiomer, which is unacceptable in stereospecific synthesis. More critically, in-situ generation introduces significant process variability; the exact nature and activity of the catalytic species can be sensitive to precursor purity, solvent choice, and mixing protocols, leading to inconsistent batch-to-batch performance. This pre-formed complex eliminates these variables, providing a single, well-characterized material for improved process control and reproducibility.
This complex is a solid that is stable enough to be handled in the open air, a significant advantage for process workflows. In contrast, the common alternative of in-situ catalyst generation requires the careful handling and mixing of precursors, often under strictly inert atmosphere conditions (e.g., glovebox or Schlenk line), to ensure the formation of the desired active species and prevent degradation.
| Evidence Dimension | Catalyst Preparation Conditions |
| Target Compound Data | Air-stable solid, can be weighed and handled in air. |
| Comparator Or Baseline | In-situ generation from precursors (e.g., [RuCl2(p-cymene)]2 + BINAP), which often requires inert atmosphere techniques for accuracy and reproducibility. |
| Quantified Difference | Qualitative but significant: Eliminates the requirement for specialized inert atmosphere equipment for the catalyst preparation step. |
| Conditions | Standard laboratory or process chemistry setup. |
This simplifies the experimental setup, reduces reliance on specialized equipment like gloveboxes, and minimizes a potential source of error, making the process more robust and scalable.
As a single, purified, and characterized compound, (R)-RuCl[(p-cymene)(BINAP)]Cl provides a consistent starting point for catalysis, which is critical for achieving high batch-to-batch reproducibility. In-situ methods, while effective, are susceptible to variations in the quality of precursors, stoichiometry, and reaction conditions during the catalyst formation step, which can alter catalyst activity and enantioselectivity. The use of a pre-formed catalyst mitigates the risks associated with the catalyst-formation step itself, directly contributing to more reliable outcomes in process development and manufacturing.
| Evidence Dimension | Source of Process Variation |
| Target Compound Data | Single molecular entity with defined specifications. |
| Comparator Or Baseline | In-situ system requiring combination of at least two separate components ([RuCl2(p-cymene)]2 and (R)-BINAP). |
| Quantified Difference | Reduces the number of input variables and potential failure modes in the overall reaction protocol. |
| Conditions | Industrial or laboratory scale-up environment. |
For applications in pharmaceutical and fine chemical manufacturing, minimizing process variability is essential for validation, quality control, and regulatory compliance.
The catalyst system derived from [RuCl2(p-cymene)]2 and (R)-BINAP demonstrates the high performance expected of this class. For the benchmark hydrogenation of acetophenone in 2-propanol, the in-situ generated catalyst achieves 99% enantiomeric excess (ee) of (R)-1-phenylethanol at a substrate-to-catalyst ratio (S/C) of 100,000. Procuring the pre-formed (R)-RuCl[(p-cymene)(BINAP)]Cl provides this benchmark-level performance while simultaneously offering the handling and reproducibility advantages detailed elsewhere in this guide.
| Evidence Dimension | Enantiomeric Excess (% ee) |
| Target Compound Data | Enables performance equivalent to the benchmark (99% ee). |
| Comparator Or Baseline | In-situ catalyst from [RuCl2(p-cymene)]2/(R)-BINAP achieves 99% ee. |
| Quantified Difference | Comparable enantioselectivity, with the primary differentiation being processability and reliability rather than peak performance. |
| Conditions | Substrate: Acetophenone; Solvent: 2-propanol; H2 Pressure: 8 atm; Temp: 28 °C; S/C ratio: 100,000. |
This confirms the compound provides state-of-the-art enantioselectivity, justifying its use in applications where optical purity is the primary driver, while also delivering significant process advantages.
This pre-formed catalyst is the right choice when moving from laboratory to pilot or production scale. Its single-component nature eliminates the variability of in-situ catalyst preparation, ensuring consistent yield and enantioselectivity, which is critical for process validation and GMP manufacturing.
In settings where numerous reactions are run in parallel, the air-stability and ease of handling of this solid catalyst are paramount. It allows for faster, more straightforward reaction setup without the need for gloveboxes, making it ideal for catalyst screening or substrate scope exploration where operational efficiency is key.
For the synthesis of optically pure APIs or their precursors, achieving high enantioselectivity is non-negotiable. This catalyst provides benchmark-level performance (>99% ee for model substrates) with the added security of a well-defined, reliable catalytic source, reducing the risk of costly batch failures.
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